molecular formula C17H13FN2O3S B11505376 5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11505376
M. Wt: 344.4 g/mol
InChI Key: FDURTRALKIIKGY-UHFFFAOYSA-N
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Description

The compound 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule that features a furan ring substituted with a 3-fluorophenyl group and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

    Formation of the Diazinane-4,6-Dione Core: This core is synthesized through a condensation reaction involving a thiourea derivative and a suitable diketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can be compared with other similar compounds, such as:

    5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.

    5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-1,3-dihydropyrimidine-2,4,6-trione: Contains a methoxyphenyl group and a pyrimidine core.

The uniqueness of 5-{[5-(3-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific substitution pattern and the presence of both a furan ring and a diazinane-4,6-dione core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H13FN2O3S/c1-19-15(21)13(16(22)20(2)17(19)24)9-12-6-7-14(23-12)10-4-3-5-11(18)8-10/h3-9H,1-2H3

InChI Key

FDURTRALKIIKGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)C(=O)N(C1=S)C

Origin of Product

United States

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